molecular formula C15H21NO3 B2790416 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 953734-45-7

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B2790416
CAS No.: 953734-45-7
M. Wt: 263.337
InChI Key: BJBTZUJRKVTZDI-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a benzyloxy group at position 7 and an amine group at position 6. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and materials science due to their bifunctional reactivity and conformational rigidity .

Properties

IUPAC Name

7-phenylmethoxy-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c16-13-6-7-15(18-8-9-19-15)10-14(13)17-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBTZUJRKVTZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1N)OCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This process involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the spirocyclic structure . The reaction conditions often require precise control of temperature and pH to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Jones reagent or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) or potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine serves as a valuable building block for synthesizing more complex molecules. Its spirocyclic structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The benzyloxy group can be substituted with other functional groups to create derivatives with enhanced properties.
  • Rearrangements : The compound can undergo rearrangement reactions under specific conditions, leading to novel structures with potential applications.

Biology

The biological activity of this compound is an area of active research. Preliminary studies suggest that it may interact with biological targets such as enzymes and receptors, potentially modulating their activity. Some key findings include:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, making them candidates for further pharmacological studies.
  • Antimicrobial Activity : Initial screening has shown potential antimicrobial properties against various bacterial strains, suggesting its use in developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic potential:

  • Drug Development : Ongoing studies aim to evaluate the efficacy of this compound and its derivatives as potential drug candidates for treating conditions such as neurodegenerative diseases.
  • Targeted Therapy : The unique structural properties allow for the design of targeted therapies that could minimize side effects while maximizing therapeutic benefits.

Case Studies

Several case studies illustrate the applications of this compound:

  • Cholinesterase Inhibition Study :
    • A study investigated the inhibition of cholinesterases by derivatives of this compound, demonstrating significant inhibitory effects that suggest potential applications in treating Alzheimer's disease .
  • Synthesis of Novel Antimicrobials :
    • Researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity against resistant bacterial strains, showing promising results .
  • Mechanistic Studies on Biological Interactions :
    • Detailed mechanistic studies revealed how this compound interacts with specific protein targets, providing insights into its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs of 1,4-dioxaspiro[4.5]decan-8-amine, highlighting substituents, molecular formulas, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
1,4-Dioxaspiro[4.5]decan-8-amine None (parent compound) C₈H₁₅NO₂ 157.21 Versatile intermediate for synthesizing inhibitors (e.g., glucose transport inhibitors), spirocyclic amines, and functionalized derivatives via alkylation/acylation .
N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine N-Benzyl C₁₅H₂₁NO₂ 247.33 Precursor for quinoline derivatives (e.g., 4-bromo-6-nitroquinolin-2-amine) used in kinase inhibitors .
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine CF₃ at C8 C₉H₁₄F₃NO₂ 233.21 Potential applications in fluorinated drug candidates; unique electronic effects due to CF₃ group .
N-Butyl-1,4-dioxaspiro[4.5]decan-8-amine N-Butyl C₁₂H₂₃NO₂ 213.32 Lab-scale reagent for synthesizing complex amines; discontinued commercial availability .
4-(1,4-Dioxaspiro[4.5]decan-8-yl)aniline Aniline at C4 C₁₄H₁₉NO₂ 233.31 Building block for liquid crystals and agrochemicals; aromatic amine enhances π-π interactions .
N-(Sec-butyl)-1,4-dioxaspiro[4.5]decan-8-amine N-Sec-butyl C₁₂H₂₃NO₂ 213.32 Specialty chemical for asymmetric synthesis; branching alters steric effects .

Physicochemical and Functional Differences

  • Electron-Withdrawing Groups : The CF₃-substituted derivative exhibits enhanced stability and altered reactivity due to the electron-withdrawing trifluoromethyl group, making it suitable for fluorinated drug design .
  • Steric Effects : Bulky substituents like N-sec-butyl or N-benzyl hinder nucleophilic reactions at the amine, directing reactivity toward electrophilic aromatic substitution or cross-coupling .
  • Aromatic vs. Aliphatic Substituents: The aniline derivative (4-(1,4-dioxaspiro[4.5]decan-8-yl)aniline) enables conjugation with aromatic systems, useful in materials science , whereas aliphatic substituents (e.g., N-butyl) enhance solubility in nonpolar solvents .

Biological Activity

7-(Benzyloxy)-1,4-dioxaspiro[4.5]decan-8-amine is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₅H₁₈N₂O₂
  • CAS Number : 1803598-51-7

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

Activity Type Description
Antimicrobial Exhibits activity against specific bacterial strains, suggesting potential use in antibiotic development.
Anticancer Shows promise in inhibiting tumor cell growth in vitro, indicating potential for cancer therapy.
Neuroprotective Preliminary evidence suggests neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent .
  • Anticancer Properties
    • In vitro assays demonstrated that the compound inhibited the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects
    • Research conducted on neuronal cell cultures suggested that this compound may protect against oxidative stress-induced cell death, which is crucial for developing treatments for conditions like Alzheimer's disease .

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